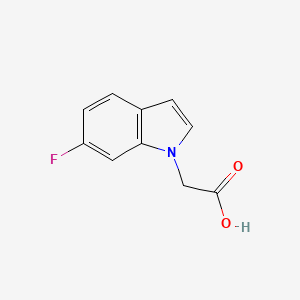2-(6-Fluoro-1H-indol-1-yl)acetic acid
CAS No.: 887685-54-3
Cat. No.: VC2205306
Molecular Formula: C10H8FNO2
Molecular Weight: 193.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 887685-54-3 |
|---|---|
| Molecular Formula | C10H8FNO2 |
| Molecular Weight | 193.17 g/mol |
| IUPAC Name | 2-(6-fluoroindol-1-yl)acetic acid |
| Standard InChI | InChI=1S/C10H8FNO2/c11-8-2-1-7-3-4-12(6-10(13)14)9(7)5-8/h1-5H,6H2,(H,13,14) |
| Standard InChI Key | UVPVRQIYZWPBEJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC2=C1C=CN2CC(=O)O)F |
| Canonical SMILES | C1=CC(=CC2=C1C=CN2CC(=O)O)F |
Introduction
Structural Characteristics and Properties
2-(6-Fluoro-1H-indol-1-yl)acetic acid features an indole core with a fluorine substituent at the 6-position and an acetic acid group attached at the nitrogen (position 1). The molecular formula of this compound is C₁₀H₈FNO₂ with a molecular weight of approximately 193.05 g/mol . The compound's structure can be represented by several identifiers:
The fluorine atom at the 6-position significantly influences the electronic properties of the indole ring system, while the acetic acid moiety provides a functional handle for further derivatization and potential biological interactions.
Physical Properties
The physical properties of 2-(6-Fluoro-1H-indol-1-yl)acetic acid are critical for understanding its behavior in various chemical and biological systems. Based on its structure, this compound likely appears as a crystalline solid at room temperature. The carboxylic acid functionality suggests moderate solubility in polar organic solvents and potential solubility in basic aqueous solutions where it can form a carboxylate salt.
Spectroscopic Data
Mass spectrometry data provides valuable information for the identification and characterization of this compound. The predicted collision cross-section (CCS) values for various adducts of 2-(6-Fluoro-1H-indol-1-yl)acetic acid are presented in Table 1.
Table 1: Predicted Mass Spectrometry Data for 2-(6-Fluoro-1H-indol-1-yl)acetic acid
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 194.06119 | 138.2 |
| [M+Na]+ | 216.04313 | 150.5 |
| [M+NH4]+ | 211.08773 | 145.8 |
| [M+K]+ | 232.01707 | 146.5 |
| [M-H]- | 192.04663 | 137.7 |
| [M+Na-2H]- | 214.02858 | 143.4 |
| [M]+ | 193.05336 | 139.6 |
| [M]- | 193.05446 | 139.6 |
These predicted values are useful for analytical applications, particularly in liquid chromatography-mass spectrometry (LC-MS) and ion mobility spectrometry studies.
Chemical Reactivity
The chemical reactivity of 2-(6-Fluoro-1H-indol-1-yl)acetic acid is primarily determined by two functional groups: the indole heterocycle and the carboxylic acid moiety.
Carboxylic Acid Reactivity
The carboxylic acid group can undergo typical reactions including:
-
Esterification with alcohols to form corresponding esters
-
Amidation reactions with amines to form amides
-
Reduction to primary alcohols using appropriate reducing agents
-
Salt formation with bases, which can improve water solubility
Indole Ring Reactivity
The indole ring system, despite N-substitution, may participate in:
-
Electrophilic aromatic substitution reactions, particularly at position 3
-
Coordination with metal ions through the π-electron system
-
Hydrogen bonding interactions, especially important in biological systems
The fluorine substituent at position 6 affects the electron distribution in the aromatic system, potentially altering the reactivity compared to non-fluorinated analogs.
Related Compounds and Structural Analogs
Several structurally related compounds appear in the literature, providing valuable context for understanding the properties and potential applications of 2-(6-Fluoro-1H-indol-1-yl)acetic acid.
Direct Structural Analogs
Table 2: Comparison of 2-(6-Fluoro-1H-indol-1-yl)acetic acid with Related Compounds
Each of these structural modifications can significantly alter the compound's physical properties, chemical reactivity, and biological activity profile.
Implications of Structural Variations
The replacement of fluorine with chlorine in 2-(6-Chloro-1H-indol-1-yl)acetic acid results in a larger halogen with different electronic properties . Chlorine is less electronegative than fluorine but has a larger van der Waals radius, potentially affecting molecular interactions and binding to biological targets.
The hydrazide derivative, 2-(6-Fluoro-1H-indol-1-yl)acetic acid hydrazide, features additional hydrogen bond donors that could enhance interactions with biological receptors . This modification might alter water solubility and membrane permeability, important considerations for drug development.
The addition of an amino group at the 3-position, as in 2-(3-amino-6-fluoro-1H-indol-1-yl)acetic acid, introduces another basic site and hydrogen bond donor/acceptor capacity . This could substantially change the compound's pharmacological profile by enabling additional interactions with biological targets.
Analytical Characteristics
Understanding the analytical profile of 2-(6-Fluoro-1H-indol-1-yl)acetic acid is essential for its characterization and quality control.
Chromatographic Behavior
Based on its structure, 2-(6-Fluoro-1H-indol-1-yl)acetic acid would likely exhibit characteristic retention behavior in various chromatographic systems:
-
In reverse-phase HPLC, moderate retention due to the balance between the aromatic indole system and the polar carboxylic acid group
-
In thin-layer chromatography (TLC), visualization possible through UV detection due to the indole chromophore
Spectroscopic Properties
The compound would display characteristic spectral features:
-
UV-Visible spectroscopy: Absorption maxima typical of substituted indoles
-
Infrared spectroscopy: Characteristic bands for carboxylic acid (C=O stretch around 1700 cm⁻¹), aromatic C=C stretching, and C-F stretching
-
NMR spectroscopy: Distinctive signals for aromatic protons, methylene protons adjacent to the carboxylic acid, and F-C coupling patterns in both ¹H and ¹³C NMR
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume